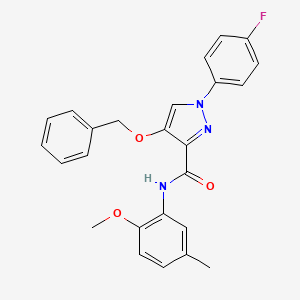

4-(benzyloxy)-1-(4-fluorophenyl)-N-(2-methoxy-5-methylphenyl)-1H-pyrazole-3-carboxamide

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

4-(Benzyloxy)-1-(4-fluorophenyl)-N-(2-methoxy-5-methylphenyl)-1H-pyrazole-3-carboxamide is an organic compound that belongs to the class of pyrazole derivatives Pyrazoles are known for their diverse biological activities and are utilized in various pharmacological applications

準備方法

Synthetic Routes and Reaction Conditions

This compound can be synthesized through multi-step organic synthesis:

Synthesis of Pyrazole Core: The initial step involves the formation of the pyrazole ring. This can be achieved by reacting a 1,3-diketone with hydrazine or its derivatives under acidic or basic conditions.

Introduction of the Fluorophenyl Group: The next step includes the substitution of a hydrogen atom on the pyrazole ring with a 4-fluorophenyl group using a palladium-catalyzed cross-coupling reaction.

Addition of Benzyloxy Group:

Final Functionalization: The compound is completed by introducing the N-(2-methoxy-5-methylphenyl) group through amide bond formation, which can be facilitated by reagents like EDCI or DCC in the presence of a base like triethylamine.

Industrial Production Methods

Industrial production of 4-(benzyloxy)-1-(4-fluorophenyl)-N-(2-methoxy-5-methylphenyl)-1H-pyrazole-3-carboxamide may involve optimizing the above synthetic route to increase yield and reduce costs. It typically requires the scale-up of chemical reactions, efficient purification techniques such as recrystallization or chromatography, and strict quality control measures to ensure the purity of the final product.

化学反応の分析

Types of Reactions

Oxidation: The methoxy group might undergo oxidation under strong oxidizing conditions to form a corresponding aldehyde or carboxylic acid.

Reduction: The nitro group can be reduced to an amine group using reducing agents such as hydrogen gas over a palladium catalyst.

Substitution: Aromatic substitution reactions might occur at the fluorophenyl group under suitable conditions, like nucleophilic aromatic substitution.

Common Reagents and Conditions

Oxidation: Reagents like potassium permanganate or chromium trioxide under acidic conditions.

Reduction: Hydrogen gas over palladium on carbon or sodium borohydride.

Substitution: Strong nucleophiles like sodium methoxide or potassium tert-butoxide.

Major Products

Oxidation Products: Aldehydes or carboxylic acids.

Reduction Products: Amines.

Substitution Products: Substituted pyrazole derivatives with different functional groups.

科学的研究の応用

Anticancer Activity

Pyrazole derivatives, including the compound in focus, have been studied extensively for their role as kinase inhibitors, particularly in cancer treatment. Research indicates that pyrazole-based compounds can effectively inhibit various kinases involved in cancer progression.

- Mechanism of Action : The compound acts as an inhibitor of specific kinases that play crucial roles in cell proliferation and survival pathways. This inhibition leads to reduced tumor growth and increased apoptosis in cancer cells.

- Case Studies :

- A study highlighted the effectiveness of pyrazole derivatives against breast cancer and melanoma, showing significant cytotoxicity with IC50 values in the low nanomolar range .

- Another investigation reported that modifications to the pyrazole structure enhanced its potency against lymphoma cells, suggesting a structure-activity relationship that could be optimized for better therapeutic outcomes .

Anti-inflammatory Properties

The potential anti-inflammatory effects of this compound have also been documented. Pyrazole derivatives are known to modulate inflammatory pathways, making them candidates for treating conditions like arthritis and other inflammatory diseases.

- Research Findings :

Antiviral Activity

Recent research has explored the antiviral properties of pyrazole derivatives, particularly against RNA viruses.

- Efficacy Against Viruses :

- A study demonstrated that pyrazole derivatives exhibited significant antiviral activity against HIV and measles virus with low IC50 values, indicating their potential as therapeutic agents against viral infections .

- The compound's structure allows for interaction with viral proteins, inhibiting their function and preventing viral replication .

Summary of Findings

| Application | Mechanism of Action | Key Findings |

|---|---|---|

| Anticancer | Kinase inhibition leading to reduced cell proliferation | Effective against breast cancer (IC50 < 100 nM) |

| Anti-inflammatory | Modulation of cytokine production | Reduces inflammation in animal models |

| Antiviral | Inhibition of viral replication | Effective against HIV and measles virus |

作用機序

The mechanism by which 4-(benzyloxy)-1-(4-fluorophenyl)-N-(2-methoxy-5-methylphenyl)-1H-pyrazole-3-carboxamide exerts its effects involves binding to specific molecular targets, such as enzymes or receptors. The pyrazole ring may interact with target proteins, modulating their activity and triggering downstream biological responses. The specific functional groups, like the fluorophenyl and benzyloxy moieties, contribute to the compound's binding affinity and selectivity.

類似化合物との比較

Similar Compounds

4-(Benzyloxy)-1-phenyl-1H-pyrazole-3-carboxamide: Lacks the fluorophenyl and methoxy-methylphenyl groups, making it less versatile.

1-(4-Fluorophenyl)-3-(2-methoxyphenyl)-1H-pyrazole: Similar but lacks the benzyloxy group, affecting its reactivity and biological activity.

4-(Benzyloxy)-1-(4-methylphenyl)-1H-pyrazole-3-carboxamide: Similar structure but with a methyl group instead of a fluorine, resulting in different chemical properties.

Uniqueness

4-(Benzyloxy)-1-(4-fluorophenyl)-N-(2-methoxy-5-methylphenyl)-1H-pyrazole-3-carboxamide stands out due to its combination of functional groups, which confer unique reactivity and potential applications in various fields of research. The presence of a fluorine atom, for instance, can significantly alter its electronic properties and interaction with biological targets, enhancing its efficacy in certain applications.

This compound's distinct chemical structure and versatility make it a valuable asset in scientific research and industrial applications.

生物活性

The compound 4-(benzyloxy)-1-(4-fluorophenyl)-N-(2-methoxy-5-methylphenyl)-1H-pyrazole-3-carboxamide is a pyrazole derivative that has garnered attention in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, structure-activity relationships (SAR), and relevant case studies.

Chemical Structure and Properties

- Molecular Formula : C23H24FNO3

- Molecular Weight : 393.44 g/mol

- CAS Number : Not explicitly listed, but related compounds can be referenced for structural similarity.

The structure of the compound features a pyrazole ring substituted with a benzyloxy group and a fluorophenyl moiety, which are critical for its biological activity.

Biological Activity Overview

The biological activity of this compound can be categorized into several key areas:

1. Anticancer Activity

Research indicates that compounds with similar structures exhibit promising anticancer properties. For instance, pyrazole derivatives have been shown to inhibit various cancer cell lines through different mechanisms, including apoptosis induction and cell cycle arrest. A study demonstrated that modifications in the substituents on the pyrazole ring could enhance cytotoxicity against human cancer cells, suggesting a potential pathway for developing more effective anticancer agents .

2. Anti-inflammatory Effects

The compound has been studied for its anti-inflammatory properties. Inhibition of pro-inflammatory cytokines such as TNF-α and IL-6 has been observed in vitro, indicating its potential utility in treating inflammatory diseases . The structure-activity relationship studies suggest that the presence of the benzyloxy and fluorophenyl groups may contribute to this effect by enhancing lipophilicity and receptor binding affinity.

3. Enzyme Inhibition

Preliminary studies have indicated that this compound may act as an inhibitor of specific enzymes involved in inflammatory pathways, such as phosphodiesterase (PDE) enzymes. Inhibition of these enzymes can lead to increased levels of cAMP, which modulates various cellular functions, including inflammation and immune responses .

Structure-Activity Relationship (SAR)

Understanding the SAR is crucial for optimizing the biological activity of this compound. Modifications in the functional groups attached to the pyrazole core significantly influence its potency and selectivity:

| Modification | Effect on Activity |

|---|---|

| Benzyloxy Group | Enhances lipophilicity and receptor binding |

| Fluorophenyl Substitution | Increases potency against cancer cell lines |

| Methoxy Group | Modulates anti-inflammatory effects |

Case Studies

Several case studies highlight the efficacy of similar compounds:

- Case Study 1 : A related pyrazole derivative was tested against breast cancer cell lines and showed an IC50 value of 12 µM, indicating significant cytotoxicity .

- Case Study 2 : Another study explored the anti-inflammatory effects of a structurally similar compound in a murine model of arthritis, demonstrating a reduction in joint swelling and pain scores .

特性

IUPAC Name |

1-(4-fluorophenyl)-N-(2-methoxy-5-methylphenyl)-4-phenylmethoxypyrazole-3-carboxamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C25H22FN3O3/c1-17-8-13-22(31-2)21(14-17)27-25(30)24-23(32-16-18-6-4-3-5-7-18)15-29(28-24)20-11-9-19(26)10-12-20/h3-15H,16H2,1-2H3,(H,27,30) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QRPNCDXYBHBEPO-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=C1)OC)NC(=O)C2=NN(C=C2OCC3=CC=CC=C3)C4=CC=C(C=C4)F |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C25H22FN3O3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

431.5 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。